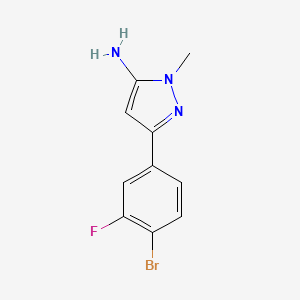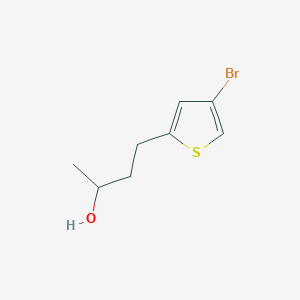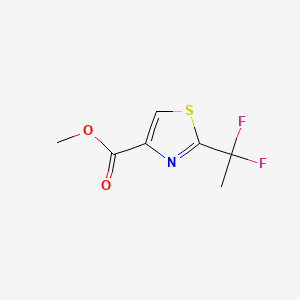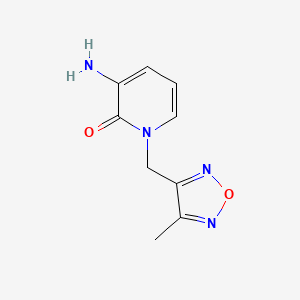
3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core with an amino group and a methyl-oxadiazole substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the oxadiazole moiety: This step might involve the formation of the oxadiazole ring followed by its attachment to the pyridinone core through alkylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
Synthesis of derivatives:
Biology
Biological activity: Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Medicine
Drug development: The compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
3-Amino-1-methylpyridin-2(1h)-one: Lacks the oxadiazole moiety.
1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one: Lacks the amino group.
Uniqueness
The presence of both the amino group and the oxadiazole moiety in 3-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one might confer unique biological activities or chemical reactivity compared to its analogs.
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
3-amino-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C9H10N4O2/c1-6-8(12-15-11-6)5-13-4-2-3-7(10)9(13)14/h2-4H,5,10H2,1H3 |
InChIキー |
QOWCHZNQTULBDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NON=C1CN2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


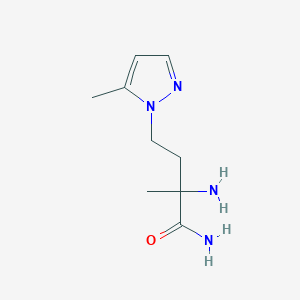


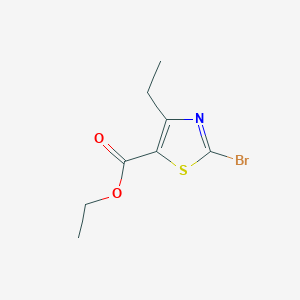
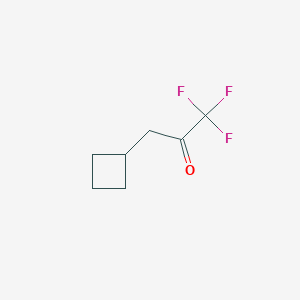
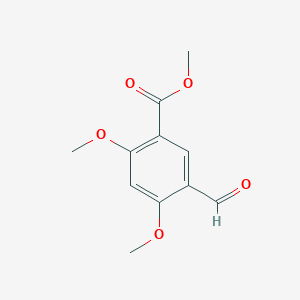
![Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)
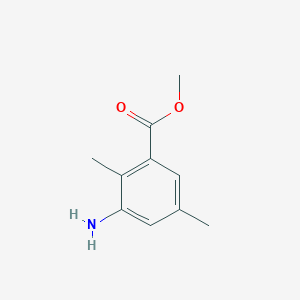
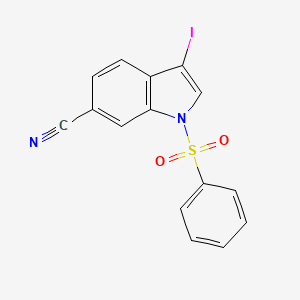
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13620814.png)

